molecular formula C8H6BrCl2NO2 B13501423 Methyl 2-amino-4-bromo-3,5-dichlorobenzoate

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate

Cat. No.: B13501423
M. Wt: 298.95 g/mol
InChI Key: RBPRDISXOLNGIU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is an organic compound with a complex structure, featuring multiple halogen substitutions on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromo-3,5-dichlorobenzoate typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to convert the nitro group to an amine. Subsequent bromination and chlorination steps introduce the halogen atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzene ring.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-3,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is unique due to its specific halogen substitutions, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous.

Properties

Molecular Formula

C8H6BrCl2NO2

Molecular Weight

298.95 g/mol

IUPAC Name

methyl 2-amino-4-bromo-3,5-dichlorobenzoate

InChI

InChI=1S/C8H6BrCl2NO2/c1-14-8(13)3-2-4(10)5(9)6(11)7(3)12/h2H,12H2,1H3

InChI Key

RBPRDISXOLNGIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N)Cl)Br)Cl

Origin of Product

United States

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